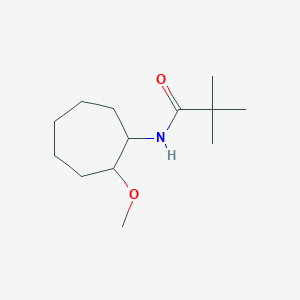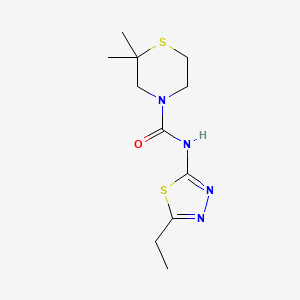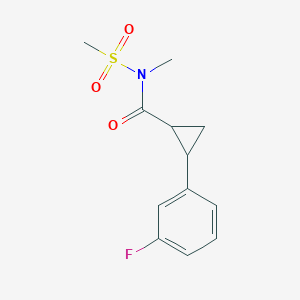
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is a chemical compound that belongs to the class of cycloalkylamides. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anti-convulsant effects. The compound has also been studied for its potential use in the treatment of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to act by modulating the activity of ion channels in the brain, particularly the voltage-gated sodium channels. The compound has also been found to interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and physiological effects:
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in the perception of pain. The compound has also been found to increase the activity of the GABAergic system, which is involved in the regulation of anxiety and other neurological functions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. The compound has also been found to exhibit potent and selective effects in animal models. However, there are also some limitations associated with the use of this compound. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide. One potential direction is to further investigate the mechanism of action of the compound, particularly its interactions with the GABAergic system. Another potential direction is to explore the use of the compound in the treatment of other neurological disorders, such as depression and bipolar disorder. Additionally, further research could be conducted to optimize the synthesis and formulation of the compound for use in experimental settings.
Synthesemethoden
The synthesis of N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoyl chloride with 2-methoxycycloheptylamine in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide has been extensively studied for its potential use in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. The compound has been found to exhibit potent anti-convulsant and analgesic effects in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, where it has been found to exhibit anxiolytic effects.
Eigenschaften
IUPAC Name |
N-(2-methoxycycloheptyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(15)14-10-8-6-5-7-9-11(10)16-4/h10-11H,5-9H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGVSUMPPDKTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCCCCC1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[(2-Chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methanol](/img/structure/B7583593.png)




![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)



